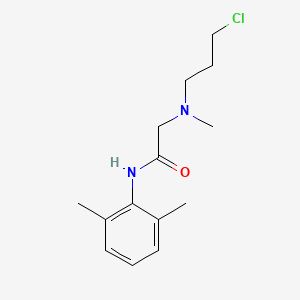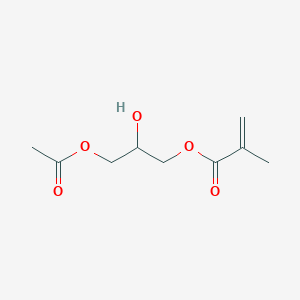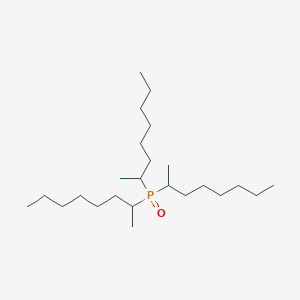
Tris-sec-octylphosphine oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris-sec-octylphosphine oxide is an organophosphorus compound known for its versatile applications in various fields. It is a white, air-stable solid at room temperature and is often used as an extraction or stabilizing agent due to its lipophilic nature and ability to act as a Lewis base.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tris-sec-octylphosphine oxide is typically synthesized through the oxidation of tris-sec-octylphosphine. The process involves the alkylation of phosphorus trichloride followed by oxidation. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or oxygen in the presence of a catalyst.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale oxidation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. The industrial methods focus on cost-effectiveness and scalability.
Análisis De Reacciones Químicas
Types of Reactions: Tris-sec-octylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state phosphine oxides.
Reduction: It can be reduced back to tris-sec-octylphosphine using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where the phosphine oxide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen, and catalysts such as platinum or palladium.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Higher oxidation state phosphine oxides.
Reduction: Tris-sec-octylphosphine.
Substitution: Various substituted phosphine oxides depending on the reagents used.
Aplicaciones Científicas De Investigación
Tris-sec-octylphosphine oxide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a stabilizing agent in the synthesis of nanoparticles.
Biology: Employed in the extraction and purification of biomolecules due to its ability to form complexes with metal ions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the extraction of metals from ores and in the production of high-purity chemicals.
Mecanismo De Acción
The mechanism by which tris-sec-octylphosphine oxide exerts its effects involves its ability to act as a Lewis base. The compound has a partial negative charge on the oxygen atom, allowing it to form complexes with metal ions. This property is crucial in its role as an extraction agent and in stabilizing nanoparticles.
Molecular Targets and Pathways:
Metal Ions: Forms stable complexes with metal ions, facilitating their extraction and purification.
Nanoparticles: Stabilizes nanoparticles by preventing aggregation and enhancing solubility.
Comparación Con Compuestos Similares
Tris-sec-octylphosphine oxide is compared with other similar compounds such as:
Trioctylphosphine oxide: Similar in structure but differs in the alkyl groups attached to the phosphorus atom.
Tributylphosphine oxide: Has shorter alkyl chains, resulting in different solubility and reactivity properties.
Triphenylphosphine oxide: Contains phenyl groups instead of alkyl chains, leading to distinct chemical behavior.
Uniqueness: this compound is unique due to its specific alkyl chain length, which imparts distinct lipophilicity and solubility characteristics. These properties make it particularly effective in applications requiring high solubility in non-polar solvents and strong complexation with metal ions.
Propiedades
Número CAS |
33446-90-1 |
|---|---|
Fórmula molecular |
C24H51OP |
Peso molecular |
386.6 g/mol |
Nombre IUPAC |
2-di(octan-2-yl)phosphoryloctane |
InChI |
InChI=1S/C24H51OP/c1-7-10-13-16-19-22(4)26(25,23(5)20-17-14-11-8-2)24(6)21-18-15-12-9-3/h22-24H,7-21H2,1-6H3 |
Clave InChI |
JNSVEJQHLBSWIJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C)P(=O)(C(C)CCCCCC)C(C)CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


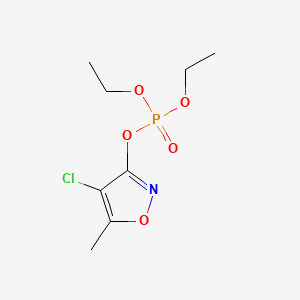
![4-[2-(4-Pentylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14689669.png)
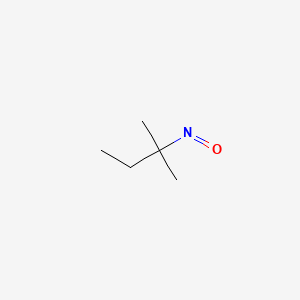
![4-Methoxybicyclo[2.2.2]oct-5-en-2-one](/img/structure/B14689677.png)


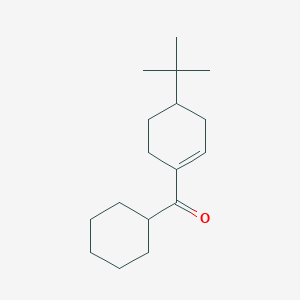
![2-(Chloromethyl)oxirane;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14689696.png)
